molecular formula C11H20FNO2 B2364215 1-N-Boc-4-fluoromethylpiperidine CAS No. 259143-03-8

1-N-Boc-4-fluoromethylpiperidine

Cat. No. B2364215
M. Wt: 217.284
InChI Key: JPONZPZEVAZHJW-UHFFFAOYSA-N
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Description

1-N-Boc-4-fluoromethylpiperidine, also known as Boc-4-FluoroMethylPiperidine, is a chemical compound with the molecular formula C11H20FNO2 and a molecular weight of 217.2841. It has gained attention in the fields of medicine and industry due to its unique properties1.



Synthesis Analysis

Unfortunately, specific synthesis methods for 1-N-Boc-4-fluoromethylpiperidine were not found in the search results. However, it’s worth noting that the formation of Boc-protected amines, which is a category this compound falls under, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O2.



Molecular Structure Analysis

The molecular structure of 1-N-Boc-4-fluoromethylpiperidine consists of 11 carbon atoms, 20 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms1. Unfortunately, specific details about the arrangement of these atoms were not found in the search results.



Chemical Reactions Analysis

Specific chemical reactions involving 1-N-Boc-4-fluoromethylpiperidine were not found in the search results. However, Boc-protected amines like this compound are generally stable towards most nucleophiles and bases2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-N-Boc-4-fluoromethylpiperidine include its molecular formula (C11H20FNO2) and molecular weight (217.284)1. Unfortunately, additional properties such as melting point, boiling point, and density were not found in the search results.


Scientific Research Applications

Dynamic Kinetic Resolution in Medicinal Chemistry

1-N-Boc-4-fluoromethylpiperidine has been utilized in dynamic kinetic resolution processes. For instance, a Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one resulted in a single cis enantiomer with high diastereo- and enantioselectivity, making it a valuable building block in medicinal chemistry (LePaih et al., 2021).

Synthesis of Fluorinated Azaheterocycles

Efficient synthesis methods for fluorinated azaheterocycles using 1-N-Boc-4-fluoromethylpiperidine have been developed. These compounds are essential as bifunctional building blocks in the creation of fluorinated pharmaceutical compounds (Verniest et al., 2010).

Building Blocks for Biological Activity

Orthogonally N-protected 3,4-aziridinopiperidine, closely related to 1-N-Boc-4-fluoromethylpiperidine, serves as a versatile building block for synthesizing 4-substituted 3-aminopiperidines, compounds with high potential for biological activity (Schramm et al., 2009).

Enantioselective Synthesis in Medicinal Chemistry

The compound has been used in the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, another highly prized building block for medicinal chemistry. This synthesis employed an enantioselective fluorination methodology, important for obtaining enantiopure materials (Shaw et al., 2013).

Electrochromic Thin Films

In materials science, specifically in the preparation of electrochromic thin films, tert-butyloxycarbonyl (boc) groups, as found in 1-N-Boc-4-fluoromethylpiperidine, have been used. These films are crucial in electrochromic devices, providing fast switching and high contrast (Maier & Tieke, 2012).

Anion Binding in Aqueous Solutions

Research in the field of anion binding in aqueous solutions has involved ammonium boranes with tert-butyloxycarbonyl groups, similar to those in 1-N-Boc-4-fluoromethylpiperidine, demonstrating the compound's potential in creating selective receptors for ions like fluoride and cyanide (Hudnall & Gabbaï, 2007).

Safety And Hazards

Specific safety data and hazards associated with 1-N-Boc-4-fluoromethylpiperidine were not found in the search results. However, similar compounds, such as Boc-piperidine, are classified as combustible liquids that can cause skin irritation, serious eye irritation, and respiratory irritation34.


Future Directions

The future directions of 1-N-Boc-4-fluoromethylpiperidine are not explicitly mentioned in the search results. However, given its unique properties and its use in the fields of medicine and industry1, it is likely that research and development will continue to explore its potential applications.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and safety data sheets.


properties

IUPAC Name

tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPONZPZEVAZHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate

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